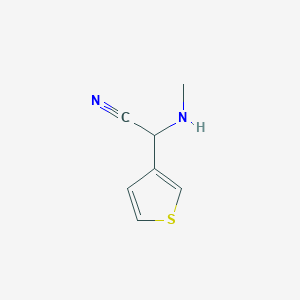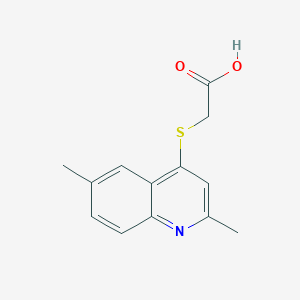![molecular formula C17H10F3NO2S2 B12128169 (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12128169.png)
(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(3-hidroxibencilideno)-2-tioxo-3-[3-(trifluorometil)fenil]-1,3-tiazolidin-4-ona es un complejo compuesto orgánico conocido por su estructura química única y sus posibles aplicaciones en diversos campos. Este compuesto presenta un núcleo de tiazolidinona, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno. La presencia de un grupo trifluorometilo y una porción de hidroxibencilideno mejora aún más sus propiedades químicas y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-(3-hidroxibencilideno)-2-tioxo-3-[3-(trifluorometil)fenil]-1,3-tiazolidin-4-ona generalmente implica la condensación de 3-hidroxibenzaldehído con 2-tioxo-3-[3-(trifluorometil)fenil]-1,3-tiazolidin-4-ona. Esta reacción a menudo se lleva a cabo en presencia de una base, como el hidróxido de sodio, en condiciones de reflujo. La mezcla de reacción se enfría luego y el producto se aísla por filtración y recristalización.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede involucrar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-(3-hidroxibencilideno)-2-tioxo-3-[3-(trifluorometil)fenil]-1,3-tiazolidin-4-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo carbonilo en el anillo de tiazolidinona se puede reducir a un grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución nucleofílica, donde puede ser reemplazado por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de un derivado de benzaldehído.
Reducción: Formación de un derivado hidroxilo del anillo de tiazolidinona.
Sustitución: Formación de derivados de tiazolidinona sustituidos.
Aplicaciones Científicas De Investigación
(5Z)-5-(3-hidroxibencilideno)-2-tioxo-3-[3-(trifluorometil)fenil]-1,3-tiazolidin-4-ona se ha explorado para diversas aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado su potencial como inhibidor enzimático debido a su estructura única.
Medicina: Se estudia por sus posibles propiedades antiinflamatorias y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-(3-hidroxibencilideno)-2-tioxo-3-[3-(trifluorometil)fenil]-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Esta inhibición puede ocurrir a través de diversas vías, incluida la interrupción de las interacciones enzima-sustrato o la alteración de la conformación enzimática.
Comparación Con Compuestos Similares
Compuestos similares
(5Z)-5-(3-hidroxibencilideno)-2-tioxo-3-fenil-1,3-tiazolidin-4-ona: Carece del grupo trifluorometilo, lo que puede afectar su reactividad y actividad biológica.
(5Z)-5-(4-hidroxibencilideno)-2-tioxo-3-[3-(trifluorometil)fenil]-1,3-tiazolidin-4-ona: Estructura similar pero con una posición diferente del grupo hidroxilo, lo que puede influir en sus propiedades químicas.
Singularidad
La presencia tanto del grupo trifluorometilo como de la porción de hidroxibencilideno en (5Z)-5-(3-hidroxibencilideno)-2-tioxo-3-[3-(trifluorometil)fenil]-1,3-tiazolidin-4-ona lo hace único en comparación con otros derivados de tiazolidinona. Estos grupos funcionales contribuyen a su reactividad química distinta y sus posibles actividades biológicas.
Propiedades
Fórmula molecular |
C17H10F3NO2S2 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10F3NO2S2/c18-17(19,20)11-4-2-5-12(9-11)21-15(23)14(25-16(21)24)8-10-3-1-6-13(22)7-10/h1-9,22H/b14-8- |
Clave InChI |
GJOOOSPLPCJMGC-ZSOIEALJSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128094.png)

![Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12128099.png)

![N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128120.png)
![6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128125.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid](/img/structure/B12128127.png)
![4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester](/img/structure/B12128135.png)





